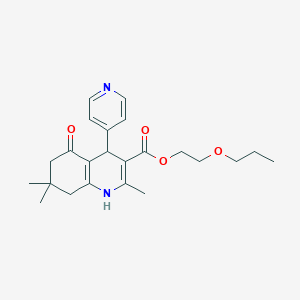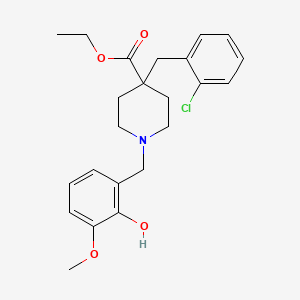![molecular formula C21H21N3O B5206656 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine, also known as P5, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and cardiovascular disorders. The compound is a small molecule inhibitor of a protein called MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53.
Wirkmechanismus
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine is a small molecule inhibitor of MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine activates the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells. In addition, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation in various tissues.
Biochemical and Physiological Effects:
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to have various biochemical and physiological effects in different tissues and cell types. In cancer cells, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine induces cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine protects against oxidative stress and inflammation by activating the Nrf2 pathway. In cardiac tissue, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine improves cardiac function and reduces inflammation by inhibiting MDM2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine for lab experiments is its specificity for MDM2, which allows for the selective inhibition of this protein without affecting other cellular processes. In addition, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine. One area of interest is the development of more potent and selective inhibitors of MDM2, which could lead to improved therapeutic outcomes in cancer and other diseases. Another area of interest is the investigation of the potential synergistic effects of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine with other drugs or therapies, which could enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine could improve its solubility and bioavailability, which would facilitate its translation to clinical use.
Synthesemethoden
The synthesis of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine involves several steps, including the preparation of the starting materials, the coupling of the two biphenyl fragments, and the final formation of the piperidine ring. The synthesis method is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents. The yield of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine can vary depending on the specific conditions used in the synthesis, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and cardiovascular disorders. In cancer research, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to inhibit the growth of tumor cells by activating the p53 pathway, which leads to cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. In cardiovascular research, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Eigenschaften
IUPAC Name |
piperidin-1-yl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(24-13-2-1-3-14-24)17-9-7-16(8-10-17)18-5-4-6-19(15-18)20-11-12-22-23-20/h4-12,15H,1-3,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESPKWXXRDRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)

![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)

![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)